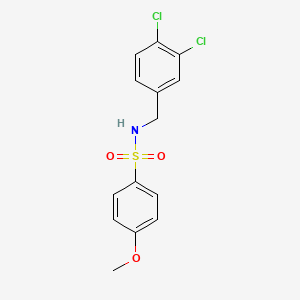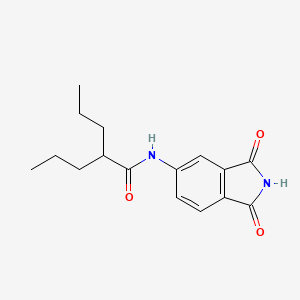
N-(3,4-dichlorobenzyl)-4-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dichlorobenzyl)-4-methoxybenzenesulfonamide, also known as DB67, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. DB67 is a sulfonamide derivative that has shown promising results in inhibiting the growth of cancer cells.
Wirkmechanismus
The mechanism of action of N-(3,4-dichlorobenzyl)-4-methoxybenzenesulfonamide involves the inhibition of HSP90, which is a chaperone protein that is involved in the folding and stabilization of various client proteins, including many oncogenic proteins. By inhibiting the activity of HSP90, N-(3,4-dichlorobenzyl)-4-methoxybenzenesulfonamide disrupts the folding and stabilization of these client proteins, leading to their degradation and ultimately resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-(3,4-dichlorobenzyl)-4-methoxybenzenesulfonamide has been shown to have a selective toxicity towards cancer cells, with minimal toxicity towards normal cells. This is likely due to the overexpression of HSP90 in cancer cells, which makes them more sensitive to the inhibition of HSP90 by N-(3,4-dichlorobenzyl)-4-methoxybenzenesulfonamide. In addition, N-(3,4-dichlorobenzyl)-4-methoxybenzenesulfonamide has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3,4-dichlorobenzyl)-4-methoxybenzenesulfonamide in lab experiments is its high potency and selectivity towards cancer cells. This allows for the use of lower concentrations of N-(3,4-dichlorobenzyl)-4-methoxybenzenesulfonamide, which can reduce the risk of off-target effects. However, one limitation of using N-(3,4-dichlorobenzyl)-4-methoxybenzenesulfonamide is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of N-(3,4-dichlorobenzyl)-4-methoxybenzenesulfonamide. One potential direction is the development of more potent and selective inhibitors of HSP90, which could lead to more effective cancer treatments. Another potential direction is the investigation of the combination of N-(3,4-dichlorobenzyl)-4-methoxybenzenesulfonamide with other cancer therapies, such as chemotherapy or immunotherapy, to enhance their efficacy. Finally, the investigation of the role of HSP90 in other diseases, such as neurodegenerative diseases, could provide new insights into the potential therapeutic applications of HSP90 inhibitors like N-(3,4-dichlorobenzyl)-4-methoxybenzenesulfonamide.
Synthesemethoden
N-(3,4-dichlorobenzyl)-4-methoxybenzenesulfonamide can be synthesized using a multi-step process involving the reaction of 3,4-dichlorobenzyl chloride with 4-methoxybenzenesulfonamide in the presence of a base. The resulting product is purified using column chromatography to obtain pure N-(3,4-dichlorobenzyl)-4-methoxybenzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dichlorobenzyl)-4-methoxybenzenesulfonamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer. N-(3,4-dichlorobenzyl)-4-methoxybenzenesulfonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-(3,4-dichlorobenzyl)-4-methoxybenzenesulfonamide has been shown to inhibit the activity of heat shock protein 90 (HSP90), which is a chaperone protein that is overexpressed in cancer cells and plays a crucial role in cancer cell survival.
Eigenschaften
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO3S/c1-20-11-3-5-12(6-4-11)21(18,19)17-9-10-2-7-13(15)14(16)8-10/h2-8,17H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMSMXUBXLKLMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorobenzyl)-4-methoxybenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine](/img/structure/B5705505.png)
![2-[(5-chloro-8-quinolinyl)oxy]-N-methylacetamide](/img/structure/B5705511.png)

![N-(3-chloro-2-methylphenyl)-6-[(4H-1,2,4-triazol-3-ylthio)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5705541.png)
![2-[(2-fluorobenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5705547.png)
![4-({[(4-chlorobenzyl)amino]carbonothioyl}amino)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B5705552.png)
![1-{3-[(4-chlorophenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide](/img/structure/B5705555.png)

![5-[2-methoxy-4-(1-propen-1-yl)phenoxy]-1-methyl-3-nitro-1H-1,2,4-triazole](/img/structure/B5705575.png)
![N-(2-furylmethyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5705579.png)

![N-(5-methyl-3-isoxazolyl)-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B5705593.png)
![N-(2,6-dimethylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5705601.png)
![methyl 5-methyl-2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B5705603.png)